CYP2F1 Produces 3-Methyleneindolenine at a 4-Fold Higher Rate than CYP2A6 in Vaccinia-Expressed Human P450 Assays
In head-to-head incubations of 3-methylindole with vaccinia-expressed human P450 enzymes, CYP2F1 generated 3-methyleneindolenine at a rate of 205.7 ± 12.5 pmol/mg protein/hr, whereas CYP2A6 produced it at only 50.9 ± 8.9 pmol/mg protein/hr—a 4.0-fold difference in catalytic efficiency [1]. Mouse 1a-2 and rabbit 4B1 orthologs further exceeded the human CYP2F1 rate by 1.4-fold and 1.9-fold, respectively, underscoring substantial inter-species and inter-isoform variability in bioactivation capacity.
| Evidence Dimension | Rate of 3-methyleneindolenine formation from 3-methylindole |
|---|---|
| Target Compound Data | CYP2F1: 205.7 ± 12.5 pmol/mg protein/hr |
| Comparator Or Baseline | CYP2A6: 50.9 ± 8.9 pmol/mg protein/hr |
| Quantified Difference | 4.0-fold higher rate with CYP2F1 vs. CYP2A6 |
| Conditions | Vaccinia-expressed human P450 enzymes; radiolabeled 3-methylindole substrate; N-acetylcysteine trapping of mercapturate adduct; HPLC quantification |
Why This Matters
Researchers procuring 3-methyleneindolenine for in vitro bioactivation studies must select the appropriate enzyme source; CYP2F1 delivers the most physiologically relevant catalytic rate for human lung toxicology models.
- [1] Thornton-Manning J, et al. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding. J Pharmacol Exp Ther. 1996;276(1):21-9. PMID: 8558432. View Source
